molecular formula C7H18O3SSi B3044462 4-Mercaptobutyltrimethoxysilane CAS No. 100080-03-3

4-Mercaptobutyltrimethoxysilane

Cat. No.: B3044462
CAS No.: 100080-03-3
M. Wt: 210.37 g/mol
InChI Key: LMAFAQBMCIYHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Mercaptobutyltrimethoxysilane (C7H18O3SSi) is an organosilicon compound featuring a four-carbon alkyl chain terminated by a thiol (-SH) group and three methoxy (-OCH3) substituents bonded to a silicon atom. This structure enables dual functionality: the mercapto group provides reactivity with metals, polymers, and biomolecules, while the trimethoxysilyl moiety facilitates hydrolysis and condensation with inorganic substrates like glass, silica, or metals. Applications span adhesion promotion, surface modification, and crosslinking in coatings, composites, and biomedical materials. Despite its utility, direct data on this compound is scarce in public literature, necessitating comparisons with structurally analogous silanes for insights into its properties and behavior.

Properties

CAS No.

100080-03-3

Molecular Formula

C7H18O3SSi

Molecular Weight

210.37 g/mol

IUPAC Name

4-trimethoxysilylbutane-1-thiol

InChI

InChI=1S/C7H18O3SSi/c1-8-12(9-2,10-3)7-5-4-6-11/h11H,4-7H2,1-3H3

InChI Key

LMAFAQBMCIYHQS-UHFFFAOYSA-N

SMILES

CO[Si](CCCCS)(OC)OC

Canonical SMILES

CO[Si](CCCCS)(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Mercaptobutyltrimethoxysilane with three analogs: 3-Mercaptopropyltrimethoxysilane , 4-Bromobutyltrimethoxysilane , and Isobutyltrimethoxysilane . Key differences in structure, properties, and applications are highlighted.

Structural and Functional Group Variations

  • This compound : Mercapto (-SH) group at the terminal position of a butyl chain.
  • 3-Mercaptopropyltrimethoxysilane (CAS 4420-74-0): Mercapto group on a shorter propyl chain (C3) .
  • 4-Bromobutyltrimethoxysilane (CAS 226558-82-3): Bromo (-Br) substituent replaces -SH, altering reactivity (e.g., nucleophilic substitution vs. thiol-mediated bonding) .

Physical and Chemical Properties

Property This compound (Inferred) 3-Mercaptopropyltrimethoxysilane 4-Bromobutyltrimethoxysilane Isobutyltrimethoxysilane
Molecular Formula C7H18O3SSi C6H16O3SSi C7H17BrO3Si C7H18O3Si
Molecular Weight (g/mol) ~210 (estimated) ~196.34 257.20 178.30
Boiling Point (°C) N/A Not reported 206.6 ± 23.0 (calc.) ~160–180 (estimated)
Density (g/cm³) ~1.1 (estimated) Not reported 1.212 ± 0.06 (calc.) ~0.89–0.92 (typical for silanes)
Solubility Hydrolyzes in water; soluble in organics Limited data 0.9 g/L (25°C, calc.) Miscible with hydrocarbons
Flash Point (°C) ~80–90 (estimated) Not reported 78.7 ± 22.6 (calc.) ~40–50 (flammable liquid)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.